11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione

Budesonide impurity profiling EP monograph compliance Analytical method validation

This is Budesonide EP Impurity H (16α-Hydroxycortisol), the exact pharmacopoeial reference standard required for analytical method development, system suitability testing, and quality control of budesonide drug substance and product. Unlike generic hydrocortisone or other hydroxylated impurities, it carries the unique stereochemistry (11β,16α) and chromatographic behavior mandated by EP monographs. Substitution risks invalidating regulatory submissions. Each batch is supplied with comprehensive COA including HPLC purity, MS, and NMR confirmation, ensuring traceability to compendial standards.

Molecular Formula C21H30O6
Molecular Weight 378.5 g/mol
CAS No. 1171-81-9
Cat. No. B074057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione
CAS1171-81-9
Molecular FormulaC21H30O6
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CC(C4(C(=O)CO)O)O)C)O
InChIInChI=1S/C21H30O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h7,13-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1
InChIKeySQPRYYSTJMNHSK-ILNISADRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione (CAS 1171-81-9): Procurement-Grade Reference Standard for Budesonide Impurity Analysis and Corticosteroid Research


11β,16α,17,21-Tetrahydroxypregn-4-ene-3,20-dione (CAS 1171-81-9), also known as 16α-Hydroxycortisol, is a hydroxylated corticosteroid derivative with the molecular formula C₂₁H₃₀O₆ and molecular weight 378.46 g/mol [1]. It is formally designated as Budesonide EP Impurity H in European Pharmacopoeia monographs and is a recognized metabolite of hydrocortisone [2][3]. The compound serves as a critical reference standard for analytical method development, method validation, and quality control in pharmaceutical manufacturing, particularly for budesonide formulations .

Why 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione Cannot Be Substituted with Generic Hydrocortisone or Other Hydroxylated Corticosteroid Impurity Standards


In-class substitution of 11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione with generic hydrocortisone or other hydroxylated corticosteroid impurities fails for regulatory, analytical, and biochemical reasons. Pharmacopoeial monographs (EP) explicitly designate this compound as Budesonide EP Impurity H, requiring its specific use for method validation and quality control to ensure traceability against compendial standards . Alternative hydroxylated impurities—such as 6β-hydroxyhydrocortisone (Hydrocortisone EP Impurity D, CAS 53-35-0) or 7α-hydroxyhydrocortisone (Hydrocortisone EP Impurity H)—exhibit distinct chromatographic retention times, different mass spectrometric fragmentation patterns, and non-overlapping regulatory identities [1]. Additionally, 11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione is a naturally occurring metabolite of hydrocortisone with unique stereochemistry at C11 (β) and C16 (α) that dictates its analytical behavior [2]. Substituting this compound with a non-designated analog compromises method specificity, invalidates regulatory submissions, and risks failing pharmacopoeial system suitability criteria.

Quantitative Differentiation Evidence for 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione (CAS 1171-81-9) Against Closest Analogs and Alternative Impurity Standards


Pharmacopoeial Identity and Regulatory Specification: Budesonide EP Impurity H vs. Non-Designated Hydroxylated Impurities

11β,16α,17,21-Tetrahydroxypregn-4-ene-3,20-dione is formally designated as Budesonide EP Impurity H under European Pharmacopoeia monographs for budesonide drug substance and drug product . Alternative hydroxylated impurities such as 6β-hydroxyhydrocortisone (Hydrocortisone EP Impurity D, CAS 53-35-0) or 7α-hydroxyhydrocortisone are designated for hydrocortisone monographs and lack any budesonide-specific regulatory identity. For budesonide method validation and quality control, only the EP-designated impurity standard is acceptable for system suitability testing and impurity quantitation [1].

Budesonide impurity profiling EP monograph compliance Analytical method validation

Vendor Purity Specifications and Certificate of Analysis Completeness for CAS 1171-81-9 Reference Standards

Commercially available 11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione standards are supplied with purity specifications ranging from ≥95% to 98% by HPLC, with full Certificate of Analysis (COA) documentation including MS, ¹H NMR, ¹³C NMR, and UV spectral data . In contrast, generic hydrocortisone metabolite standards often lack EP-specific impurity designation or are supplied without multi-spectral characterization suitable for regulatory submissions. For example, CATO supplies this compound as Budesonide Impurity 34 at 97% purity with HPLC, NMR, and MS COA documentation , while non-designated standards may offer only HPLC purity verification without full structural confirmation.

Reference standard procurement COA documentation Analytical characterization

Chromatographic Differentiation: HPLC Retention and Resolution from Hydrocortisone and Related Impurities

11β,16α,17,21-Tetrahydroxypregn-4-ene-3,20-dione exhibits distinct chromatographic behavior enabling baseline resolution from hydrocortisone and other hydroxylated impurities under standard reversed-phase HPLC conditions [1]. The compound is detectable via HPLC with UV detection, LC-MS/MS, and NMR for structural confirmation [2]. This chromatographic specificity is critical for accurate quantitation in budesonide drug substance impurity profiling, where co-elution with other hydroxylated species would compromise method accuracy.

HPLC method development Impurity resolution System suitability

Metabolite Identity and Stereochemical Specificity in Biological Matrix Analysis

11β,16α,17,21-Tetrahydroxypregn-4-ene-3,20-dione is a naturally occurring metabolite of hydrocortisone with defined stereochemistry at C11 (β) and C16 (α) that dictates its biological and analytical properties [1]. Alternative hydroxylated cortisol metabolites—including 6β-hydroxycortisol (6β-OHF, major CYP3A4 metabolite) and 20β-dihydrocortisol—possess hydroxylation at different positions and/or different stereochemistry, resulting in distinct metabolic pathway origins, different LC-MS/MS multiple reaction monitoring (MRM) transitions, and non-overlapping biological implications . Accurate identification and quantitation of 16α-hydroxycortisol in biological samples therefore requires a reference standard that matches the exact stereochemical configuration of the endogenous metabolite.

Steroid metabolomics Cortisol metabolism Biomarker analysis

Physical Stability and Storage Differentiation Among Hydroxylated Corticosteroid Impurities

11β,16α,17,21-Tetrahydroxypregn-4-ene-3,20-dione exhibits a melting point >217°C with decomposition and requires storage at -20°C in a freezer for long-term stability . The compound is supplied as a white to off-white solid with solubility in DMSO (slightly) and methanol (slightly, heated) . In contrast, alternative corticosteroid impurities such as the 9-fluoro analog (Triamcinolone EP Impurity C, CAS 337-02-0) possess different thermal stability profiles and may require distinct storage and handling protocols due to the presence of the fluorine substituent . These differences in physical properties directly impact laboratory handling, long-term procurement strategy, and stability monitoring requirements.

Reference standard stability Storage conditions Long-term procurement planning

Synthetic Utility: Starting Material for Budesonide and Related Corticosteroid Analogs

11β,16α,17,21-Tetrahydroxypregn-4-ene-3,20-dione serves as a key intermediate or starting material in the synthesis of budesonide and related 16α-hydroxylated corticosteroid analogs . The 16α-hydroxy group is a critical structural feature that distinguishes budesonide from other synthetic glucocorticoids such as triamcinolone (which contains a 9α-fluoro substituent) and flurandrenolide (which contains a 6α-fluoro substituent and a 16α,17-acetonide) [1]. Unlike non-16α-hydroxylated analogs, this compound provides the requisite stereochemical scaffold for subsequent acetal formation at the 16α,17-positions, a key step in budesonide synthesis.

Corticosteroid synthesis Budesonide intermediates Process chemistry

Optimal Procurement and Application Scenarios for 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione (CAS 1171-81-9) Based on Differentiated Evidence


Pharmaceutical Quality Control: Budesonide Drug Substance and Drug Product Impurity Profiling

This compound is the EP-designated Budesonide EP Impurity H, required for analytical method development, method validation, and routine quality control testing of budesonide drug substance and finished drug products . Use in system suitability testing ensures compliance with European Pharmacopoeia monograph specifications. Procurement should include verification of full COA documentation with MS, NMR, and HPLC purity data to support regulatory submissions.

Analytical Method Development and Validation for HPLC/LC-MS/MS Impurity Quantitation

11β,16α,17,21-Tetrahydroxypregn-4-ene-3,20-dione serves as a fully characterized reference standard for developing and validating HPLC-UV and LC-MS/MS methods for budesonide impurity profiling [1]. Its distinct chromatographic retention and UV absorption properties enable accurate quantitation and specificity demonstration against co-eluting impurities. The compound is detectable by LC-MS/MS and NMR, providing orthogonal confirmation of identity and purity.

Endogenous Cortisol Metabolism and Steroid Metabolomics Research

As 16α-Hydroxycortisol, this compound is a naturally occurring metabolite of hydrocortisone with defined stereochemistry at C11 (β) and C16 (α) [2]. Researchers investigating adrenal function, steroidogenesis, and glucocorticoid metabolic pathways require this exact reference standard for accurate identification and quantitation of 16α-hydroxycortisol in biological matrices via LC-MS/MS or ELISA.

Synthetic Process Development for Budesonide and 16α-Hydroxylated Corticosteroid Analogs

Process chemists developing synthetic routes to budesonide or related 16α-hydroxylated corticosteroids require this compound as a starting material or intermediate reference . The 16α-hydroxy group enables subsequent acetal formation at the 16α,17-positions, a critical step in budesonide synthesis that is not achievable with non-16α-hydroxylated analogs.

Technical Documentation Hub

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